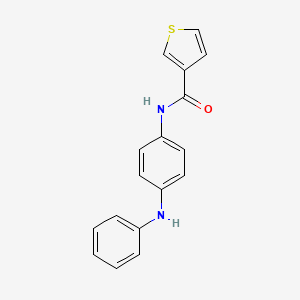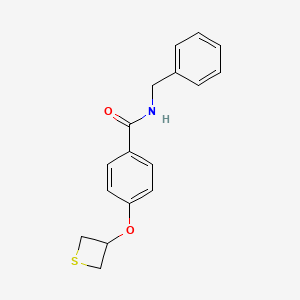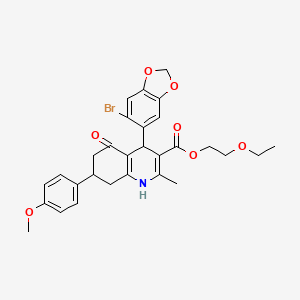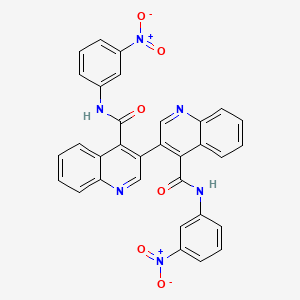![molecular formula C17H24N2O2 B5185562 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is a synthetic compound that belongs to the class of cannabinoids. It is also known as JWH-250 and is a potent agonist of the cannabinoid receptors CB1 and CB2. This compound has been used extensively in scientific research to understand the mechanism of action of cannabinoids and their effects on the human body.
Wirkmechanismus
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is a potent agonist of the cannabinoid receptors CB1 and CB2. When it binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation of the cannabinoid receptors is responsible for the effects of cannabinoids on the human body.
Biochemical and Physiological Effects:
The activation of the cannabinoid receptors by 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole leads to a variety of biochemical and physiological effects. These effects include the modulation of pain, appetite, and mood. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its potency as a cannabinoid receptor agonist. This compound can be used at low concentrations to achieve the desired effects, which makes it a cost-effective option for researchers. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more selective cannabinoid receptor agonists that can be used to study the effects of specific receptor subtypes. Another area of research is the development of novel cannabinoid-based therapies for the treatment of various diseases, including autoimmune diseases and cancer. Finally, there is a need for further research to understand the long-term effects of cannabinoid use on the human body.
Synthesemethoden
The synthesis of 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole involves several steps. The first step involves the synthesis of 3,5-dimethylpyrazole-1-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 5-(3-methoxyphenoxy)pentan-1-amine to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been extensively used in scientific research to understand the mechanism of action of cannabinoids. It has been used to study the effects of cannabinoids on the central nervous system, including their effects on pain, appetite, and mood. This compound has also been used to study the effects of cannabinoids on the immune system and their potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-17(14(2)19-18-13)10-5-4-6-11-21-16-9-7-8-15(12-16)20-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMJHQFNYIYUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-methylglycinamide oxalate](/img/structure/B5185496.png)

![methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)
![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)

![4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5185523.png)
![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)



![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185568.png)
![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)